molecular formula C11H16N2O2 B13533736 Ethyl 2-amino-4-(pyridin-2-yl)butanoate

Ethyl 2-amino-4-(pyridin-2-yl)butanoate

Cat. No.: B13533736
M. Wt: 208.26 g/mol
InChI Key: JDHGCGMTWZCZJA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(pyridin-2-yl)butanoate is a heterocyclic compound with a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(pyridin-2-yl)butanoate typically involves the reaction of 2-aminopyridine with ethyl 4-bromobutanoate under basic conditions. The reaction is carried out in a solvent such as toluene or ethyl acetate, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(pyridin-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-4-(pyridin-2-yl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-amino-4-(pyridin-2-yl)butanoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 2-amino-4-pyridin-2-ylbutanoate

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)10(12)7-6-9-5-3-4-8-13-9/h3-5,8,10H,2,6-7,12H2,1H3

InChI Key

JDHGCGMTWZCZJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=N1)N

Origin of Product

United States

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